H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine) Competitive Inhibition vs. 4-Fluoro and 2-Fluoro Analogs
H-D-Phe(3-F)-OH (3-fluoro-D-phenylalanine) acts as a competitive inhibitor of phenylalanine 3-monooxygenase (EC 1.14.16.7) with a reported Ki value of 0.8 mM [1][2]. The related 4-fluoro-DL-phenylalanine analog is also a substrate for this enzyme, exhibiting a KM value of 0.23 mM under identical conditions (pH 8.0, 28°C) [2]. This quantitative difference between a measured inhibition constant (Ki) and a substrate binding affinity (KM) for a close positional isomer highlights a divergence in functional behavior, underscoring that these analogs cannot be used interchangeably in studies of this metabolic pathway.
| Evidence Dimension | Enzyme Interaction (Inhibition vs. Substrate Affinity) |
|---|---|
| Target Compound Data | Ki = 0.8 mM (competitive inhibitor) |
| Comparator Or Baseline | 4-fluoro-DL-phenylalanine: KM = 0.23 mM (substrate) |
| Quantified Difference | Mechanistic difference: acts as inhibitor vs. acts as substrate; Quantified as Ki of 0.8 mM vs. KM of 0.23 mM |
| Conditions | Enzyme: phenylalanine 3-monooxygenase (EC 1.14.16.7); pH 8.0, 28°C; Organism: Streptomyces coeruleorubidus |
Why This Matters
This differential behavior on the same enzyme demonstrates that even closely related fluorinated phenylalanines can have opposite functional roles (inhibitor vs. substrate), making H-D-Phe(3-F)-OH the necessary and specific choice for studying meta-hydroxylase inhibition.
- [1] BRENDA Enzyme Database. (n.d.). Ki Value for 3-fluoro-DL-phenylalanine (EC 1.14.16.7). Retrieved from https://brenda-enzymes.org/search_result.php?a=49&W[1]=1.14.16.7 View Source
- [2] Grueschow, S., Sadler, J.C., Sharratt, P.J., & Goss, R.J.M. (2020). Phenylalanine meta-hydroxylase: a single residue mediates mechanistic control of aromatic amino acid hydroxylation. ChemBioChem, 21, 417-422. View Source
